

# A Critical Review of Neuroprotective Agents for Motor Neuron Diseases

Author: BenchChem Technical Support Team. Date: December 2025



The landscape of therapeutic development for motor neuron diseases (MNDs), a group of progressive neurological disorders that destroy motor neurons, has seen unprecedented acceleration in recent years. For decades, riluzole was the only approved disease-modifying therapy for amyotrophic lateral sclerosis (ALS), offering only a modest survival benefit.[1][2] Today, a growing pipeline of agents with diverse mechanisms of action is providing new hope and valuable insights into the complex pathophysiology of these devastating diseases.[1] This guide provides a critical comparison of key neuroprotective agents for ALS and Spinal Muscular Atrophy (SMA), focusing on their mechanisms, supporting clinical trial data, and experimental protocols.

## **Comparative Analysis of Neuroprotective Agents**

The following table summarizes quantitative data from pivotal clinical trials of selected neuroprotective agents, offering a side-by-side comparison of their efficacy and safety profiles.



| Agent<br>(Brand<br>Name) | Target<br>Disease | Mechanism<br>of Action                                                                  | Pivotal<br>Clinical<br>Trial(s)              | Key<br>Efficacy<br>Endpoint &<br>Result                                                                                           | Key<br>Safety/Toler<br>ability<br>Profile                                                                                                       |
|--------------------------|-------------------|-----------------------------------------------------------------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Riluzole<br>(Rilutek)    | ALS               | Presynaptic glutamate release inhibitor; blocks voltage-gated sodium channels.[3]       | Multiple early<br>trials                     | Survival: Extended survival by approximatel y 3 months in initial trials; more recent data suggest up to 12 months.               | Nausea,<br>asthenia,<br>decreased<br>lung function,<br>elevated liver<br>enzymes.                                                               |
| Edaravone<br>(Radicava)  | ALS               | Antioxidant;<br>free radical<br>scavenger<br>that reduces<br>oxidative<br>stress.[6][7] | Study 19<br>(MCI186-19)<br>(NCT014926<br>86) | ALSFRS-R Decline: 33% slower decline vs. placebo over 24 weeks. Mean change from baseline: -5.01 (Edaravone) vs7.50 (Placebo).[8] | Contusion, gait disturbance, headache. Hypersensitiv ity reactions and sulfite allergic reactions are possible with the IV formulation. [8][10] |
| Tofersen<br>(Qalsody)    | SOD1-ALS          | Antisense Oligonucleoti de (ASO) that binds to SOD1 mRNA, promoting its degradation     | VALOR<br>(NCT026236<br>99)                   | Biomarker Reduction: Did not meet primary functional endpoint at 28 weeks, but showed                                             | Associated with lumbar puncture procedure (pain, headache). Myelitis, radiculitis,                                                              |



|           |     | and reducing the synthesis of toxic SOD1 protein.[11] [12][13]                                  |                              | significant reductions in CSF SOD1 protein (35%) and plasma neurofilament light chain (NfL) (50%). [12][13][14] Earlier initiation led to slower functional decline in an open-label extension. [14]                 | papilledema,<br>and aseptic<br>meningitis<br>have been<br>reported.[12]                |
|-----------|-----|-------------------------------------------------------------------------------------------------|------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Masitinib | ALS | Tyrosine kinase inhibitor; targets mast cells and microglia to modulate neuroinflamm ation.[15] | AB10015<br>(NCT025886<br>77) | ALSFRS-R Decline: 27% slowing in the rate of functional decline vs. placebo over 48 weeks in a specific patient subgroup.[16] [17] Overall Survival: In a sub- population, median OS was 69 months vs. 44 months for | Rash, nausea, edema, diarrhea. Higher rates of adverse events compared to placebo.[17] |



|                                                |     |                                                                                                                                                          |                                                                  | placebo.[18]<br>[19]                                                                                                                                                                                                     |                                                                                                                                            |
|------------------------------------------------|-----|----------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Onasemnoge<br>ne<br>Abeparvovec<br>(Zolgensma) | SMA | Gene replacement therapy; uses an AAV9 vector to deliver a functional copy of the human SMN1 gene to motor neurons.[20] [21][22]                         | STR1VE,<br>STRONG                                                | Motor Milestones: In pre- symptomatic infants, treatment allows for the achievement of age- appropriate motor milestones (e.g., sitting, standing, walking) that are not seen in the natural history of the disease.[20] | Acute serious liver injury, transient thrombocytop enia, elevated cardiac troponins.[21] [23]                                              |
| AMX0035<br>(Relyvrio)                          | ALS | Combination of sodium phenylbutyrat e and taurursodiol; designed to reduce endoplasmic reticulum (ER) stress and mitochondrial dysfunction. [24][25][26] | CENTAUR (Phase 2, NCT0312751 4), PHOENIX (Phase 3, NCT0502153 6) | Phase 2: Slowed ALSFRS-R decline (-1.24 points/month vs1.66 for placebo).[27] Phase 3: Failed to meet primary and secondary endpoints; no significant difference                                                         | Diarrhea,<br>abdominal<br>pain, nausea,<br>and upper<br>respiratory<br>tract<br>infection.<br>Generally<br>well-<br>tolerated.[24]<br>[28] |



from placebo.

[25][27][28]

## **Mechanisms of Action and Signaling Pathways**

Understanding the molecular pathways targeted by these agents is crucial for developing nextgeneration therapies and combination strategies.

#### **Riluzole: Attenuating Glutamate Excitotoxicity**

Riluzole's neuroprotective effect is primarily attributed to its ability to modulate glutamatergic neurotransmission.[3][5] By inhibiting voltage-dependent sodium channels on presynaptic nerve terminals, it reduces the release of glutamate, the principal excitatory neurotransmitter in the CNS.[3] Excessive glutamate leads to excitotoxicity, a key pathological process in ALS.[4]





Click to download full resolution via product page

**Caption:** Riluzole's mechanism in reducing glutamate release.

### **Tofersen: Antisense-Mediated Silencing of SOD1**

Tofersen is a targeted therapy for ALS caused by mutations in the SOD1 gene. It is an antisense oligonucleotide (ASO) that selectively binds to the messenger RNA (mRNA) produced from the mutated SOD1 gene.[11][13] This binding event triggers the degradation of the target mRNA by an enzyme called RNase H, thereby preventing the translation of the mRNA into the toxic, misfolded SOD1 protein.[11][12]





Click to download full resolution via product page

**Caption:** Tofersen's antisense mechanism of action.

# Onasemnogene Abeparvovec: Gene Replacement in SMA

Spinal Muscular Atrophy is caused by a mutation or deletion of the SMN1 gene, leading to insufficient levels of the Survival Motor Neuron (SMN) protein.[23] Zolgensma addresses the genetic root cause by using a non-replicating adeno-associated virus vector (AAV9) to deliver a fully functional copy of the human SMN1 gene directly to motor neuron cells.[21][22] This allows the transduced cells to produce their own functional SMN protein, halting the progression of motor neuron degeneration.[20][23]





Click to download full resolution via product page

Caption: Gene replacement therapy mechanism for SMA.

### **Key Experimental Protocols**

The design and execution of clinical trials are fundamental to assessing the efficacy and safety of new agents. Methodologies from pivotal trials are detailed below.



# Edaravone: The Study 19 (MCI186-19) Protocol (NCT01492686)

This Phase 3, randomized, double-blind, placebo-controlled study was crucial for the approval of edaravone.[8][9]

- Study Design: A 24-week, parallel-group study. It was preceded by a 12-week preobservation period to identify patients with adequate disease progression for inclusion.[10]
- Patient Population: 137 patients with a diagnosis of definite or probable ALS, disease duration of ≤2 years, normal respiratory function (Forced Vital Capacity [FVC] ≥80%), and a decline of 1 to 4 points on the ALSFRS-R during the pre-observation period.[8][10]
- Intervention: Patients were randomized 1:1 to receive either edaravone (60 mg) or placebo intravenously over 60 minutes. The treatment was administered in 28-day cycles. In the first cycle, the drug was given daily for 14 days, followed by a 14-day drug-free period. In subsequent cycles, it was given daily for 10 of the first 14 days, followed by a 14-day drugfree period.[8]
- Primary Outcome Measure: The primary efficacy endpoint was the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score from baseline to week 24.[8]
- Statistical Analysis: The change in ALSFRS-R scores between the two groups was analyzed using a mixed model for repeated measures (MMRM).

#### **Tofersen: The VALOR Protocol (NCT02623699)**

This Phase 3 trial evaluated the efficacy of tofersen in individuals with SOD1-mutated ALS.[14]

- Study Design: A 28-week, randomized, double-blind, placebo-controlled study. Following the main trial, participants could enroll in an open-label extension (OLE).[14]
- Patient Population: 108 participants with ALS and a confirmed SOD1 mutation. Participants were stratified by whether their disease progression was predicted to be "fast" or "slow."[14]
- Intervention: Participants were randomized 2:1 to receive either tofersen (100 mg) or placebo administered via intrathecal injection (lumbar puncture). Treatment consisted of



three loading doses over a 2-week period, followed by monthly maintenance doses.[13]

- Primary Outcome Measure: The primary endpoint was the change from baseline to week 28 in the ALSFRS-R total score in the faster-progressing population.[14]
- Secondary and Exploratory Measures: Key secondary endpoints included changes in total CSF SOD1 protein, plasma neurofilament light chain (NfL) concentrations, respiratory function (slow vital capacity), and muscle strength.[13][14]

#### **Clinical Trial Workflow Example**

The process of bringing a neuroprotective agent through a late-stage clinical trial follows a rigorous, multi-step workflow designed to ensure patient safety and data integrity.



Click to download full resolution via product page

**Caption:** A typical workflow for a randomized controlled trial in ALS.

### **Critical Discussion and Future Outlook**

The approval of agents like edaravone and the accelerated approval of tofersen mark significant progress, moving beyond non-specific neuroprotection towards targeted therapies. [1] Tofersen's development, in particular, highlights a paradigm shift towards biomarker-driven evaluation. While it did not meet its primary functional endpoint in the initial 28-week period, the compelling data on target engagement (reduced SOD1) and downstream neurodegeneration (reduced NfL) provided a strong rationale for its approval, with functional benefits emerging over a longer duration in the open-label extension.[13][14]

Conversely, the journey of AMX0035 (Relyvrio) serves as a critical lesson. After showing a statistically significant benefit in a Phase 2 trial, it received regulatory approval in the U.S. and Canada.[27] However, the subsequent, larger Phase 3 PHOENIX trial failed to confirm these



findings, leading the company to voluntarily withdraw the drug from the market.[25][28] This outcome underscores the immense challenge of treating ALS and the necessity of robust, confirmatory evidence for establishing therapeutic efficacy.

For SMA, the advent of Zolgensma has been revolutionary, demonstrating the profound potential of gene therapy to alter the natural history of a monogenic disease when administered early.[20]

Looking ahead, the field is moving towards a multi-faceted approach. Combination therapies that target distinct pathological pathways—such as excitotoxicity, oxidative stress, neuroinflammation, and protein aggregation—are a logical next step.[29][30] Furthermore, the development of more sensitive biomarkers and the implementation of adaptive trial designs, like the MND-SMART platform, will be crucial for accelerating the evaluation of the many promising agents in the pipeline and delivering effective treatments to patients with motor neuron diseases.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Current neuroprotective therapies and future prospects for motor neuron disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic, comprehensive, evidence-based approach to identify neuroprotective interventions for motor neuron disease: using systematic reviews to inform expert consensus
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The pharmacology and mechanism of action of riluzole PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alsnewstoday.com [alsnewstoday.com]



- 7. Frontiers | Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? [frontiersin.org]
- 8. Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALS Pivotal Clinical Trial & Efficacy | RADICAVA ORS® (edaravone) [radicavahcp.com]
- 11. What diseases does Tofersen treat? [synapse.patsnap.com]
- 12. Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. als.org [als.org]
- 14. Tofersen StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. alsnewstoday.com [alsnewstoday.com]
- 16. als.org [als.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. opalbiopharma.com [opalbiopharma.com]
- 21. droracle.ai [droracle.ai]
- 22. Mechanism of Action | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensma-hcp.com]
- 23. What is the mechanism of Onasemnogene abeparvovec? [synapse.patsnap.com]
- 24. clinicalcasereportsint.com [clinicalcasereportsint.com]
- 25. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX Trial of AMX0035 in ALS | Amylyx [amylyx.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. mndassociation.org [mndassociation.org]
- 28. lesturnerals.org [lesturnerals.org]



- 29. Therapeutic neuroprotective agents for amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Critical Review of Neuroprotective Agents for Motor Neuron Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752328#a-critical-review-of-neuroprotective-agents-for-motor-neuron-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com